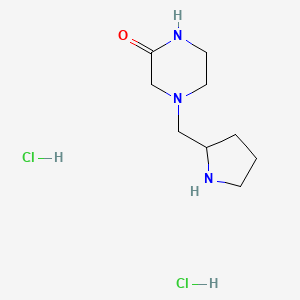

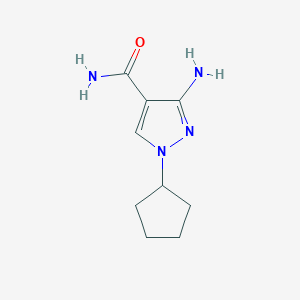

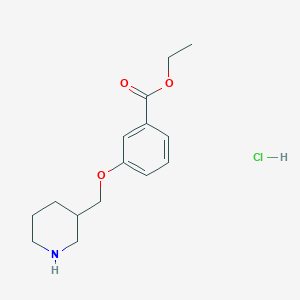

![molecular formula C11H14ClN3O2 B1441886 叔丁基 4-氯-5H-吡咯并[3,4-d]嘧啶-6(7H)-羧酸盐 CAS No. 1053657-15-0](/img/structure/B1441886.png)

叔丁基 4-氯-5H-吡咯并[3,4-d]嘧啶-6(7H)-羧酸盐

描述

“tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Chemical Reactions Analysis

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines were dissolved in 5 ml of isopropanol, and 3-drops of conc HCl were added. The mixtures were refluxed for 12–48 h, allowed to reach room temperature, and water (10 ml) was added to precipitate out the products .科学研究应用

Anticancer Activity

This compound has been studied for its potential as an anticancer agent . Derivatives of pyrrolo[2,3-d]pyrimidine have shown promising results in in vitro studies against various human cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and others . These compounds can induce cell cycle arrest and apoptosis, which are key mechanisms in cancer treatment.

Kinase Inhibition

Pyrrolo[2,3-d]pyrimidine derivatives are explored as multi-targeted kinase inhibitors . They have been found to inhibit enzymes like EGFR, Her2, VEGFR2, and CDK2, which play crucial roles in the signaling pathways of cancer cells . This inhibition can lead to the suppression of tumor growth and metastasis.

Apoptosis Induction

These compounds can act as apoptosis inducers. By affecting the expression levels of pro-apoptotic and anti-apoptotic proteins, they can trigger programmed cell death in cancer cells. This is a vital strategy for eliminating cancer cells while sparing normal cells .

Gene Expression Modulation

Research indicates that pyrrolo[2,3-d]pyrimidine derivatives can modulate gene expression related to cell growth and survival. They have been shown to upregulate genes like P53 and BAX, which promote apoptosis, and downregulate genes like Bcl2, which inhibits apoptosis .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between pyrrolo[2,3-d]pyrimidine derivatives and target proteins. These studies help in predicting the binding affinity and the potential efficacy of these compounds as therapeutic agents .

Synthetic Methodology Development

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives using microwave techniques represents a novel approach in medicinal chemistry. This method can offer advantages in terms of reaction speed and product yield, which is crucial for the rapid development of new drugs .

Drug Design and SAR Analysis

Structure-activity relationship (SAR) analysis is critical in drug design. By understanding how structural changes in pyrrolo[2,3-d]pyrimidine derivatives affect their biological activity, researchers can design more potent and selective anticancer drugs .

Pharmacological Property Enhancement

Incorporating halogen atoms into the structure of pyrrolo[2,3-d]pyrimidine derivatives can enhance their pharmacological properties. Halogenation can improve potency, selectivity, and overall therapeutic profile of these compounds .

属性

IUPAC Name |

tert-butyl 4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-11(2,3)17-10(16)15-4-7-8(5-15)13-6-14-9(7)12/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPZAZKOWIMMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718824 | |

| Record name | tert-Butyl 4-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | |

CAS RN |

1053657-15-0 | |

| Record name | tert-Butyl 4-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

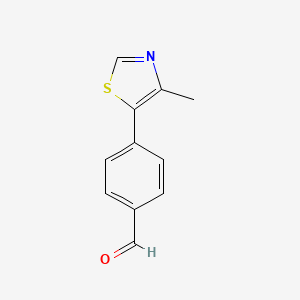

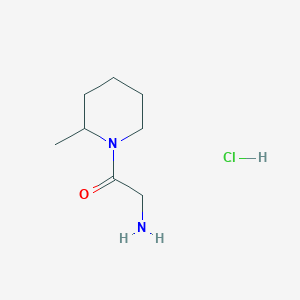

![6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane](/img/structure/B1441805.png)

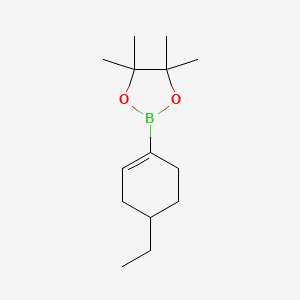

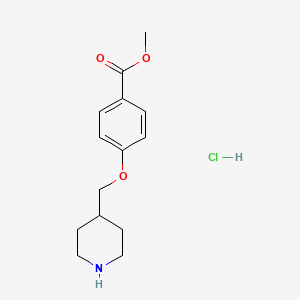

![2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441808.png)

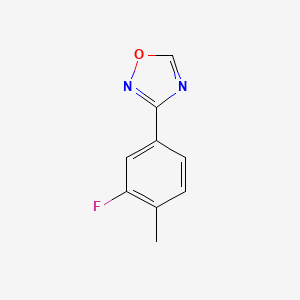

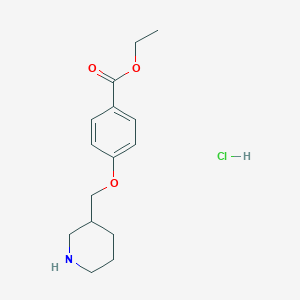

![3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441809.png)

![4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1441817.png)